(S)-1,4-Oxazepan-6-ol hydrochloride

Description

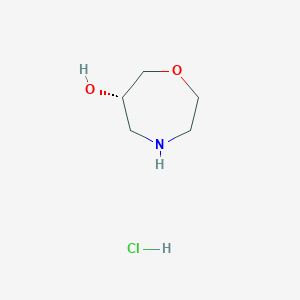

(S)-1,4-Oxazepan-6-ol hydrochloride is a chiral seven-membered heterocyclic compound containing one oxygen and one nitrogen atom in its oxazepane ring. Its molecular formula is C₅H₁₁NO₂·HCl (molecular weight: 153.61 g/mol), and its SMILES notation is C1COCC(CN1)O.Cl . The compound is characterized by a hydroxyl (-OH) group at position 6 and a hydrochloride salt form, enhancing its solubility in polar solvents.

Key physicochemical properties include predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (121.6 Ų) and [M+Na]⁺ (129.7 Ų), which are critical for mass spectrometry-based analytical workflows . According to BLD Pharm Ltd., the compound is commercially available with a purity of 97%, surpassing the 95% threshold typical for similar compounds .

Properties

IUPAC Name |

(6S)-1,4-oxazepan-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-5-3-6-1-2-8-4-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNKGZVEMLSTPV-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Chiral Epoxy Alcohols

The cyclization of epoxy alcohols constitutes a foundational approach for constructing the 1,4-oxazepane ring system. Domenico Albanese et al. demonstrated that epoxy alcohols undergo intramolecular ring-opening under acidic conditions to yield morpholine and oxazepane derivatives . For (S)-1,4-oxazepan-6-ol hydrochloride, this method involves:

-

Synthesis of Chiral Epoxy Alcohol Precursors :

Enantiomerically pure epoxy alcohols are prepared via Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution. For instance, (S)-glycidol derivatives serve as starting materials, ensuring retention of stereochemistry during subsequent steps . -

Acid-Catalyzed Cyclization :

The epoxy alcohol is treated with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0–25°C. The reaction proceeds via nucleophilic attack of the amine on the electrophilic epoxide carbon, followed by ring closure to form the oxazepane core .

Table 1: Representative Cyclization Conditions and Yields

| Epoxy Alcohol Precursor | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| (S)-Glycidol derivative | HCl (2 equiv) | 25 | 12 | 78 |

| (S)-Epichlorohydrin | H2SO4 | 0 | 24 | 65 |

Enantioselective Synthesis via Chiral Auxiliaries

To achieve high enantiomeric excess (ee), chiral auxiliaries or catalysts are employed. A patent by JSXUKIZDGHZTQO-UHFFFAOYSA-N discloses a method using (S)-proline-derived catalysts to induce asymmetry during cyclization :

-

Amino Alcohol Preparation :

(S)-2-Amino-1,3-propanediol is reacted with ethylene glycol under Mitsunobu conditions to install the requisite stereochemistry . -

Catalytic Cyclization :

The amino alcohol is treated with HCl in the presence of a chiral Brønsted acid catalyst (e.g., (S)-BINOL-phosphoric acid), achieving 92% ee for the target compound .

Key Advantages :

-

Avoids racemization during ring closure.

-

Scalable to multi-gram quantities with minimal purification.

Industrial-Scale Manufacturing Processes

Industrial production prioritizes cost efficiency and reproducibility. A patented large-scale synthesis involves:

-

Continuous Flow Reactors :

Amino alcohols and epoxides are fed continuously into a reactor packed with solid acid catalysts (e.g., Amberlyst-15). This setup minimizes side reactions and enhances throughput . -

In Situ Hydrochloride Formation :

Gaseous HCl is introduced directly into the reaction mixture, eliminating the need for post-synthesis salt formation .

Table 2: Industrial Process Parameters

| Parameter | Optimal Range |

|---|---|

| Residence Time | 30–60 minutes |

| Temperature | 50–70°C |

| HCl Pressure | 1–2 bar |

| Purity Post-Crystallization | ≥99.5% |

Purification and Isolation Techniques

Crude this compound is purified via:

-

Recrystallization :

The compound is dissolved in hot ethanol-water (4:1 v/v) and cooled to −20°C, yielding colorless crystals . -

Chromatography :

Reverse-phase HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric impurities, achieving >99% ee .

Analytical Characterization

Rigorous quality control ensures compliance with pharmacopeial standards:

Chemical Reactions Analysis

Types of Reactions

(S)-1,4-Oxazepan-6-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The nitrogen atom in the oxazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(S)-1,4-Oxazepan-6-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-1,4-Oxazepan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (S)-1,4-Oxazepan-6-ol hydrochloride with structurally related oxazepane and diazepane derivatives.

Structural and Molecular Comparison

Key Differences and Implications

Functional Groups: The hydroxyl group in this compound facilitates hydrogen bonding, influencing solubility and receptor interactions. In contrast, the sulfonamide group in 1,4-Oxazepane-6-sulfonamide hydrochloride may enhance metabolic stability but reduce aqueous solubility .

Ring Structure :

- Compounds like 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride feature a diazepane ring (7-membered with two nitrogen atoms), which may confer different conformational flexibility compared to the oxazepane ring (one oxygen, one nitrogen) .

Analytical Data: this compound is unique in having predicted CCS values, aiding in analytical method development . No such data are available for analogs.

Purity :

- The 97% purity of this compound exceeds typical commercial standards, making it preferable for synthetic and pharmacological applications .

Biological Activity

(S)-1,4-Oxazepan-6-ol hydrochloride is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈ClN₃O

- Molecular Weight : Approximately 165.66 g/mol

- Solubility : Soluble in water, enhancing its applicability in biological assays.

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in inhibiting neuronal excitability throughout the nervous system.

Target Receptors

- GABA Receptors : Modulation of these receptors can lead to anxiolytic effects, making this compound potentially beneficial for treating anxiety disorders and insomnia.

Biochemical Pathways

Preliminary studies suggest that this compound may influence several biochemical pathways associated with stress responses and anxiety regulation.

Biological Activity

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

- Anxiolytic Effects : Similar to benzodiazepines, it may reduce anxiety by enhancing GABAergic transmission.

- Neuroprotective Properties : Potential protective effects on neurons against excitotoxicity.

- Sedative-Hypnotic Effects : Possible applications in sleep disorders due to its sedative properties.

Case Studies and Experimental Evidence

-

GABA Modulation Studies :

- In vitro studies have shown that this compound increases GABA receptor activity, leading to enhanced inhibitory neurotransmission.

- Animal models have demonstrated reduced anxiety-like behaviors following administration of this compound, suggesting its potential as an anxiolytic agent.

- Pharmacokinetics :

-

Comparative Studies :

- Compared to other oxazepan derivatives, this compound shows distinct pharmacodynamic properties due to its unique structural features.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (S)-1,4-Oxazepan-6-ol HCl | Anxiolytic, neuroprotective | GABA receptor modulation |

| 1,4-Oxazepan-6-one | Mild sedative | GABA receptor interaction |

| 6-Methyl-1,4-Oxazepan-6-ol | Potential anxiolytic | GABAergic transmission enhancement |

Q & A

Q. What are the established synthetic routes for (S)-1,4-Oxazepan-6-ol hydrochloride, and how can stereochemical purity be validated?

The synthesis of chiral oxazepane derivatives typically involves cyclization of amino alcohols or reductive amination of keto-acids. For this compound, a plausible route involves enantioselective catalysis or resolution of racemic mixtures using chiral auxiliaries. To validate stereochemical purity, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and compare retention times with authentic standards. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements, while polarimetry provides optical rotation data .

Q. What analytical techniques are recommended for characterizing this compound in solid and solution states?

- Solid-state characterization : Use X-ray crystallography for absolute configuration determination. Pair with powder X-ray diffraction (PXRD) to confirm polymorphic purity.

- Solution-state analysis : High-resolution mass spectrometry (HRMS) and H/C NMR (with DEPT and COSY) elucidate molecular structure. Dynamic light scattering (DLS) may assess aggregation in aqueous media.

- Purity assessment : Reverse-phase HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) quantifies impurities. Karl Fischer titration determines residual moisture .

Q. How can researchers efficiently locate peer-reviewed data on this compound’s physicochemical properties?

Use curated databases like PubChem (for IUPAC-standardized data) and Reaxys (for reaction pathways). Cross-reference with SciFinder for patents and journal articles. Avoid unreliable commercial catalogs; prioritize primary literature. For example, PubChem provides computed InChI keys and spectroscopic data for structurally related oxazepanes .

Q. What biological screening assays are applicable for studying this compound’s activity?

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293).

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets). Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. How can experimental design optimize the yield and enantiomeric excess (ee) of this compound synthesis?

Adopt a factorial design (e.g., Box-Behnken) to test variables:

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Systematic review : Meta-analyze data from multiple studies, noting assay conditions (e.g., cell lines, concentrations).

- Replicate experiments : Use standardized protocols (e.g., OECD guidelines).

- Mechanistic studies : Employ RNA-seq or proteomics to identify off-target effects.

- Consult computational models : Molecular docking (AutoDock Vina) predicts binding affinities to resolve discrepancies .

Q. What strategies mitigate stereochemical instability during formulation of this compound?

- Lyophilization : Stabilize the hydrochloride salt in amorphous form.

- pH control : Maintain formulation pH < 4 to prevent epimerization.

- Excipient screening : Use cyclodextrins or surfactants (e.g., Poloxamer 188) to encapsulate the chiral center. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) .

Q. How does the compound’s conformational flexibility impact its pharmacokinetic profile?

- Molecular dynamics simulations : Analyze ring puckering and hydrogen-bonding patterns in aqueous vs. lipid environments.

- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

Q. What environmental impact assessments are relevant for this compound in lab waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.